5-butyl-3-(4-methoxyphenyl)-7H-furo[3,2-g]chromen-7-one
Overview
Description
5-butyl-3-(4-methoxyphenyl)-7H-furo[3,2-g]chromen-7-one is a complex organic compound that belongs to the class of furochromenes. These compounds are known for their diverse biological activities and potential applications in various fields such as medicinal chemistry and material science. The structure of this compound includes a furochromene core with a butyl group at the 5-position and a methoxyphenyl group at the 3-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-butyl-3-(4-methoxyphenyl)-7H-furo[3,2-g]chromen-7-one typically involves multi-step organic reactions. One common method starts with the preparation of the furochromene core, followed by the introduction of the butyl and methoxyphenyl groups. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated systems, and advanced purification techniques to ensure the compound meets the required standards for its intended applications.
Chemical Reactions Analysis
Types of Reactions
5-butyl-3-(4-methoxyphenyl)-7H-furo[3,2-g]chromen-7-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reagents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, amine).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may produce ketones or carboxylic acids, while reduction may produce alcohols or alkanes.
Scientific Research Applications
5-butyl-3-(4-methoxyphenyl)-7H-furo[3,2-g]chromen-7-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Used in the development of new materials with specific properties, such as fluorescence or photochromism.
Mechanism of Action
The mechanism of action of 5-butyl-3-(4-methoxyphenyl)-7H-furo[3,2-g]chromen-7-one involves its interaction with specific molecular targets and pathways. These may include enzymes, receptors, and other proteins that play a role in biological processes. The compound’s effects are mediated through its ability to bind to these targets and modulate their activity, leading to changes in cellular functions and physiological responses.
Comparison with Similar Compounds
Similar Compounds
- 4-butyl-3-(4-methoxyphenyl)-7H-furo[3,2-g]chromen-7-one
- 5-butyl-3-(4-hydroxyphenyl)-7H-furo[3,2-g]chromen-7-one
- 5-butyl-3-(4-methoxyphenyl)-7H-furo[3,2-g]chromen-6-one
Uniqueness
5-butyl-3-(4-methoxyphenyl)-7H-furo[3,2-g]chromen-7-one is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the butyl group at the 5-position and the methoxyphenyl group at the 3-position can affect the compound’s ability to interact with molecular targets and undergo specific chemical reactions, making it distinct from other similar compounds.
Properties
IUPAC Name |
5-butyl-3-(4-methoxyphenyl)furo[3,2-g]chromen-7-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20O4/c1-3-4-5-15-10-22(23)26-21-12-20-18(11-17(15)21)19(13-25-20)14-6-8-16(24-2)9-7-14/h6-13H,3-5H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CKCGDYDCEDQTMD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC(=O)OC2=CC3=C(C=C12)C(=CO3)C4=CC=C(C=C4)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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